[(4,4-difluorocyclohexyl)methyl](methyl)amine hydrochloride

Catalog No.
S3022286
CAS No.
2413898-06-1
M.F
C8H16ClF2N
M. Wt
199.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4,4-difluorocyclohexyl)methyl](methyl)amine hydr...

CAS Number

2413898-06-1

Product Name

[(4,4-difluorocyclohexyl)methyl](methyl)amine hydrochloride

IUPAC Name

1-(4,4-difluorocyclohexyl)-N-methylmethanamine;hydrochloride

Molecular Formula

C8H16ClF2N

Molecular Weight

199.67

InChI

InChI=1S/C8H15F2N.ClH/c1-11-6-7-2-4-8(9,10)5-3-7;/h7,11H,2-6H2,1H3;1H

InChI Key

NCLAVXGJPNRUEN-UHFFFAOYSA-N

SMILES

CNCC1CCC(CC1)(F)F.Cl

Solubility

not available

(4,4-Difluorocyclohexyl)methylamine hydrochloride is an organic compound characterized by its unique structural features, including a difluorocyclohexyl group attached to a methylamine moiety. The compound has the molecular formula C7H14ClF2NC_7H_{14}ClF_2N and a molecular weight of approximately 171.62 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive chemical properties and biological activities .

Typical of amines and substituted cycloalkanes:

  • Oxidation: The compound can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield alcohols or secondary amines with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups under appropriate conditions .

Research indicates that (4,4-Difluorocyclohexyl)methylamine hydrochloride exhibits significant biological activity, particularly in modulating enzyme interactions and cellular processes. Its mechanism of action involves binding to specific molecular targets, which may lead to alterations in biological pathways relevant to therapeutic applications. Preliminary studies suggest potential uses in drug development due to its ability to influence neurotransmitter systems and other biochemical pathways .

The synthesis of (4,4-Difluorocyclohexyl)methylamine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with 4,4-difluorocyclohexanone.
  • Amination: The ketone is reacted with a suitable amine through reductive amination processes.
  • Reduction: Reducing agents like sodium borohydride may be employed to facilitate the conversion of intermediates into the final amine product.
  • Hydrochloride Formation: The final step usually involves the formation of the hydrochloride salt for increased stability and solubility .

(4,4-Difluorocyclohexyl)methylamine hydrochloride has several noteworthy applications:

  • Medicinal Chemistry: It is explored for its potential as a therapeutic agent in drug formulation.
  • Chemical Research: Used as a building block in organic synthesis for developing complex molecules.
  • Material Science: Investigated for its role in producing specialty chemicals and polymers due to its unique properties .

Studies on the interaction of (4,4-Difluorocyclohexyl)methylamine hydrochloride with various biological targets have shown promising results. Its interactions with specific receptors and enzymes are being investigated to understand its pharmacological profile better. These studies are crucial for assessing its potential therapeutic effects and safety profiles in biological systems .

(4,4-Difluorocyclohexyl)methylamine hydrochloride can be compared with several structurally related compounds, highlighting its unique features:

Compound NameSimilarityKey Differences
4,4-Difluorocyclohexylamine hydrochloride0.85Lacks the methyl group; different reactivity
1-Phenylethylamine0.68Does not contain the difluorocyclohexyl moiety
2,2-Difluoropropan-1-amine hydrochloride0.59Different cycloalkane structure
3,3-Difluorocyclobutanamine hydrochloride0.85Smaller ring structure; distinct chemical properties
4,4-Difluoropiperidine hydrochloride0.67Contains a piperidine ring; altered biological activity

The uniqueness of (4,4-Difluorocyclohexyl)methylamine hydrochloride lies in its combination of structural elements that confer specific reactivity patterns and potential applications that are not fully replicated by these similar compounds .

Dates

Modify: 2023-08-17

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